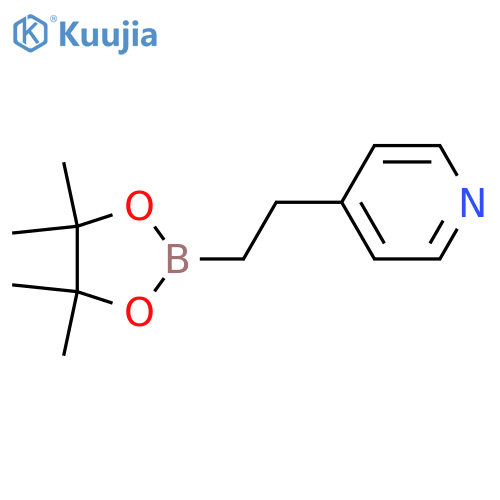

Cas no 807611-11-6 (4-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethylpyridine)

4-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethylpyridine 化学的及び物理的性質

名前と識別子

-

- PYRIDINE, 4-[2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)ETHYL]-

- 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine

- 4-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethylpyridine

- 807611-11-6

- EN300-27132506

- Z4622502619

- 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)pyridine

-

- MDL: MFCD33550811

- インチ: InChI=1S/C13H20BNO2/c1-12(2)13(3,4)17-14(16-12)8-5-11-6-9-15-10-7-11/h6-7,9-10H,5,8H2,1-4H3

- InChIKey: CGOZUDINHQPJGX-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 233.1587090Da

- どういたいしつりょう: 233.1587090Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 246

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 31.4Ų

4-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethylpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27132506-2.5g |

4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine |

807611-11-6 | 95.0% | 2.5g |

$1594.0 | 2025-03-20 | |

| Enamine | EN300-27132506-10.0g |

4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine |

807611-11-6 | 95.0% | 10.0g |

$3500.0 | 2025-03-20 | |

| 1PlusChem | 1P02843D-10g |

4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine |

807611-11-6 | 95% | 10g |

$4388.00 | 2024-04-21 | |

| Enamine | EN300-27132506-1g |

4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine |

807611-11-6 | 95% | 1g |

$813.0 | 2023-09-11 | |

| Enamine | EN300-27132506-10g |

4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine |

807611-11-6 | 95% | 10g |

$3500.0 | 2023-09-11 | |

| Aaron | AR0284BP-250mg |

4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine |

807611-11-6 | 95% | 250mg |

$580.00 | 2023-12-15 | |

| 1PlusChem | 1P02843D-1g |

4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine |

807611-11-6 | 95% | 1g |

$1067.00 | 2024-04-21 | |

| Aaron | AR0284BP-10g |

4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine |

807611-11-6 | 95% | 10g |

$4838.00 | 2023-12-15 | |

| Enamine | EN300-27132506-0.1g |

4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine |

807611-11-6 | 95.0% | 0.1g |

$282.0 | 2025-03-20 | |

| Enamine | EN300-27132506-0.5g |

4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine |

807611-11-6 | 95.0% | 0.5g |

$636.0 | 2025-03-20 |

4-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethylpyridine 関連文献

-

Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112

-

Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

-

Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530

-

Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447

4-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethylpyridineに関する追加情報

4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine: A Versatile Boronic Ester Building Block for Modern Organic Synthesis

In the rapidly evolving field of organic chemistry, 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine (CAS 807611-11-6) has emerged as a valuable boronic ester intermediate with wide-ranging applications in pharmaceutical research, materials science, and cross-coupling reactions. This pyridine-containing boronic ester derivative combines the unique properties of both aromatic nitrogen heterocycles and organoboron compounds, making it particularly useful in modern synthetic methodologies.

The molecular structure of 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine features a dioxaborolane ring protected boronic acid moiety connected to the 4-position of pyridine through a two-carbon spacer. This specific architecture provides several advantages: the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group offers enhanced stability compared to free boronic acids, while the ethylene linker provides flexibility in subsequent transformations. The pyridine nitrogen serves as both a coordinating site and a handle for further functionalization.

Recent trends in medicinal chemistry have driven significant interest in boron-containing compounds, particularly in the development of proteolysis targeting chimeras (PROTACs) and other targeted protein degraders. The 4-[2-(dioxaborolanyl)ethyl]pyridine scaffold has shown promise in these applications due to its ability to participate in Suzuki-Miyaura cross-coupling reactions while maintaining good solubility and metabolic stability. Researchers are particularly interested in how the pyridine-boronic ester combination can be utilized to create bifunctional molecules for drug discovery.

In materials science, CAS 807611-11-6 has found applications in the synthesis of organic electronic materials and metal-organic frameworks (MOFs). The compound's ability to serve as both a π-conjugated building block (through the pyridine ring) and a cross-linking agent (via the boronic ester) makes it valuable for creating novel polymeric materials with tailored electronic properties. Recent publications have highlighted its use in developing luminescent materials and molecular sensors.

The synthetic utility of 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine extends to palladium-catalyzed coupling reactions, where it serves as an efficient coupling partner. Its stability under various reaction conditions and good solubility in common organic solvents make it particularly attractive for high-throughput synthesis applications. Many researchers are investigating its use in DNA-encoded library synthesis and combinatorial chemistry approaches.

From a commercial perspective, the demand for specialty boronic esters like 807611-11-6 has grown steadily, driven by increased research in bioconjugation techniques and click chemistry applications. The compound's relatively straightforward synthesis from commercially available starting materials contributes to its growing popularity in both academic and industrial settings. Market analysts note particular growth in its use for PET radiotracer development and bioorthogonal chemistry applications.

Handling and storage recommendations for 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine typically suggest protection from moisture and storage under inert atmosphere to maintain stability. While the dioxaborolane-protected form is generally more stable than the corresponding boronic acid, standard precautions for handling organoboron compounds should be observed. The compound's stability profile makes it suitable for international shipping and long-term storage, an important consideration for global research collaborations.

Recent advances in flow chemistry and continuous processing have opened new opportunities for utilizing CAS 807611-11-6 in automated synthesis platforms. Its compatibility with various catalytic systems and reaction conditions makes it particularly suitable for these modern synthetic approaches. Several pharmaceutical companies have reported its successful implementation in scale-up processes for drug candidate synthesis.

The future outlook for 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine appears promising, with potential applications emerging in biomaterials development and catalysis. As synthetic methodologies continue to evolve and the demand for diverse chemical building blocks grows, this compound is likely to maintain its position as a valuable tool in the chemist's repertoire. Ongoing research into its structure-activity relationships and reactivity patterns continues to reveal new applications across multiple disciplines.

807611-11-6 (4-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethylpyridine) 関連製品

- 2228759-87-1(methyl 2-(dimethyl-1,2-oxazol-4-yl)-2-hydroxyacetate)

- 1421531-04-5(2-(4-{(4-chlorophenyl)methoxymethyl}piperidin-1-yl)methylpyridine; oxalic acid)

- 2229395-45-1(4-(3,3-dimethylcyclohexyl)-2-methylbutanoic acid)

- 2228149-08-2(1-amino-2-(2-chloro-3,4-dimethoxyphenyl)propan-2-ol)

- 1368615-92-2(4-(2,3-dihydro-1H-inden-5-yl)-2-methylbutan-2-amine)

- 1955556-91-8(N-(4-methoxypyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride)

- 1864014-12-9(4-[(4-Methoxyphenyl)sulfonyl]cyclohexan-1-amine hydrochloride)

- 443144-26-1(Pruvanserin)

- 2228565-53-3(2-{3-[(Difluoromethyl)sulfanyl]phenyl}ethane-1-thiol)

- 2228383-17-1(3-(1,1-difluoroethyl)azetidin-3-ol)